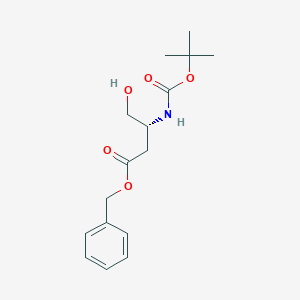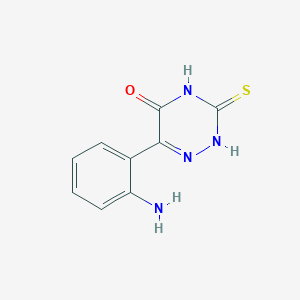![molecular formula C16H12BrNO B184029 1-[(2-Bromophenyl)methyl]-1H-indole-3-carbaldehyde CAS No. 171734-73-9](/img/structure/B184029.png)
1-[(2-Bromophenyl)methyl]-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Bromophenyl)methyl]-1H-indole-3-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its various potential applications. This compound is commonly referred to as BRMI, and it is a derivative of indole, which is a heterocyclic aromatic compound. BRMI has a molecular formula of C16H12BrNO, and it has a molecular weight of 311.18 g/mol. In
Mecanismo De Acción
The mechanism of action of BRMI is not yet fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. BRMI has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of inflammatory prostaglandins. BRMI has also been reported to bind to the serotonin receptor 5-HT6, which is involved in the regulation of mood, memory, and cognition.
Biochemical and Physiological Effects
BRMI has been reported to have various biochemical and physiological effects in the body. It has been reported to possess antioxidant activity, which helps to protect cells from oxidative stress. BRMI has also been reported to induce apoptosis, which is a process of programmed cell death that is important in the regulation of cell growth and development. Additionally, BRMI has been reported to have anti-inflammatory effects, which make it a potential therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BRMI has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. BRMI is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of BRMI is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of BRMI. One direction is the development of new synthetic methods for the production of BRMI and its derivatives. Another direction is the investigation of the potential therapeutic applications of BRMI in the treatment of various diseases, such as cancer and inflammation. Additionally, the mechanism of action of BRMI needs to be further elucidated to fully understand its potential applications in scientific research.
Conclusion
In conclusion, 1-[(2-Bromophenyl)methyl]-1H-indole-3-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its various potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of BRMI in scientific research.
Métodos De Síntesis
The synthesis of BRMI involves the reaction of 1H-indole-3-carbaldehyde with 2-bromobenzyl bromide in the presence of a base. The reaction takes place under reflux conditions and produces BRMI as a yellow solid with a yield of 85-90%. This synthesis method has been reported in various scientific literature, and it is a simple and efficient way to produce BRMI.
Aplicaciones Científicas De Investigación
BRMI has been extensively studied for its potential applications in scientific research. One of the primary applications of BRMI is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of various biologically active compounds. BRMI has been reported to possess antitumor, anti-inflammatory, and antifungal activities, which make it a promising lead compound for drug development.
Propiedades
Número CAS |
171734-73-9 |
|---|---|
Fórmula molecular |
C16H12BrNO |
Peso molecular |
314.18 g/mol |
Nombre IUPAC |
1-[(2-bromophenyl)methyl]indole-3-carbaldehyde |
InChI |
InChI=1S/C16H12BrNO/c17-15-7-3-1-5-12(15)9-18-10-13(11-19)14-6-2-4-8-16(14)18/h1-8,10-11H,9H2 |
Clave InChI |
MKUSEQWONQBDBD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=O)Br |
SMILES canónico |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=O)Br |
Sinónimos |
1-(2-bromobenzyl)-1H-indole-3-carboxaldehyde |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



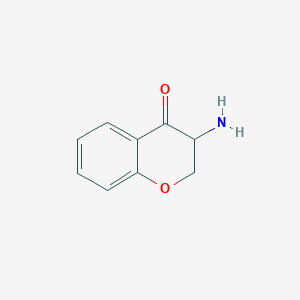
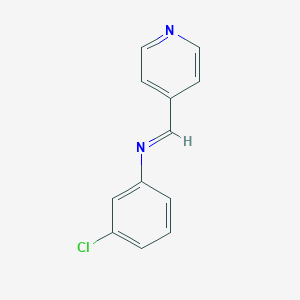


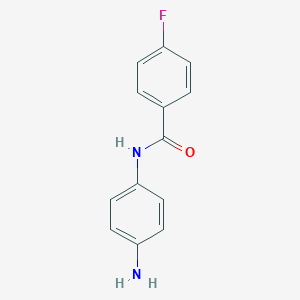
![3,3-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B183959.png)





